molecular formula C17H13ClN4O2S B7450788 N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide

N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide

Katalognummer B7450788
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: SNDNHPLNOSAXHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CCPA, and it is a potent and selective agonist of the adenosine A1 receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. CCPA has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions.

Wirkmechanismus

CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the adenosine A1 receptor leads to a decrease in cAMP levels and an increase in potassium conductance, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of CCPA in animal models of ischemic stroke and traumatic brain injury.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects, including the regulation of sleep and wakefulness, the modulation of pain and inflammation, and the promotion of neuroprotection. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.

Vorteile Und Einschränkungen Für Laborexperimente

CCPA has several advantages for use in laboratory experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise control of receptor activation. It is also stable and easy to handle, which makes it a convenient tool for investigating the role of the adenosine A1 receptor in various physiological and pathological conditions. However, one limitation of CCPA is that it is not suitable for use in vivo due to its poor bioavailability and rapid metabolism.

Zukünftige Richtungen

There are several future directions for research involving CCPA. One area of interest is the role of the adenosine A1 receptor in regulating sleep and wakefulness, and the potential use of CCPA as a therapeutic agent for sleep disorders. Another area of interest is the use of CCPA in the treatment of pain and inflammation, and the potential development of novel drugs based on its mechanism of action. Additionally, further research is needed to investigate the cardioprotective effects of CCPA and its potential use in the treatment of myocardial infarction.

Synthesemethoden

CCPA can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzylidene malononitrile with 3-amino-5-methylpyrazole in the presence of a base to form the intermediate 3-(3-chlorobenzylidene)-5-methylpyrazole-4-carbonitrile. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product, N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure CCPA.

Wissenschaftliche Forschungsanwendungen

CCPA has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. CCPA has also been used to investigate the role of the adenosine A1 receptor in regulating sleep and wakefulness, as well as in the treatment of pain and inflammation.

Eigenschaften

IUPAC Name

N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c1-12-8-17(22(20-12)15-6-3-5-14(18)10-15)21-25(23,24)16-7-2-4-13(9-16)11-19/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDNHPLNOSAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.